脱氢阿迪尼根苷

描述

Dehydroadynerigenin digitaloside (DD) is a compound found in various plants and is known to have a wide range of biological activities. It has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes.

科学研究应用

化学分析

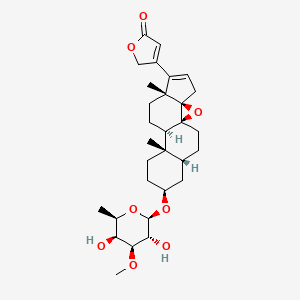

脱氢阿迪尼根苷是一种化学式为C30H42O8、分子量为530.66 g/mol的化合物 {svg_1}. 它是一种类固醇 {svg_2},可以以粉末的形式找到 {svg_3}.

来源和提取

这种化合物可以从夹竹桃的草本植物中提取 {svg_4}. 提取过程涉及使用溶剂,如DMSO、吡啶、甲醇、乙醇等 {svg_5}.

核磁共振波谱

脱氢阿迪尼根苷可以使用13C 核磁共振波谱 {svg_6}. 该技术允许研究固态下糖类的化学位移 {svg_7}. 化学位移可以使用密度泛函理论 (DFT) 结合包含规范投影增强波 (GIPAW) 方法来计算 {svg_8}.

药学应用

脱氢阿迪尼根苷在制药行业具有潜在的应用 {svg_9}. 例如,像这种化合物一样的糖类对食品和制药行业都非常感兴趣 {svg_10}. 乳糖和麦芽糖被用作片剂中的赋形剂 {svg_11}.

心血管健康

据推测,脱氢阿迪尼根苷可能含有对心脏健康有益的成分 {svg_12}. 然而,需要更多研究来全面了解其在该领域的潜在益处和应用 {svg_13}.

研究用途

安全和危害

作用机制

Target of Action

Dehydroadynerigenin digitaloside is a type of cardiac glycoside . The primary target of cardiac glycosides is the cellular sodium-potassium ATPase . This ion transport system moves sodium ions out of the cell and brings potassium ions into the cell .

Mode of Action

The mechanism of action of Dehydroadynerigenin digitaloside involves inhibiting the sodium-potassium ATPase enzyme . This causes sodium to build up inside the heart cells, decreasing the ability of the sodium-calcium exchanger to push calcium out of the cells, consequently causing calcium to build up in the sarcoplasmic reticulum .

Biochemical Pathways

The inhibition of the sodium-potassium ATPase by Dehydroadynerigenin digitaloside leads to an accumulation of intracellular sodium . This increase in intracellular sodium competes for calcium through the sodium-calcium exchange mechanism, leading to an increase in intracellular calcium concentration . As intracellular sodium increases, the concentration gradient driving sodium into the cell across the exchanger is reduced, thereby reducing the activity of the exchanger, which decreases the movement of calcium out of the cell .

Result of Action

The accumulation of intracellular calcium caused by Dehydroadynerigenin digitaloside leads to increased contractility (inotropy) in the heart .

生化分析

Biochemical Properties

Dehydroadynerigenin digitaloside plays a significant role in biochemical reactions, particularly in the context of cardiac health. It interacts with several enzymes and proteins, including Na+/K±ATPase, which is crucial for maintaining the electrochemical gradient across cell membranes. The interaction with Na+/K±ATPase leads to an increase in intracellular calcium levels, which enhances cardiac contractility . Additionally, dehydroadynerigenin digitaloside has been shown to interact with other biomolecules such as phospholipids and various ion channels, further influencing cellular functions .

Cellular Effects

Dehydroadynerigenin digitaloside exerts various effects on different cell types and cellular processes. In cardiac cells, it enhances contractility by increasing intracellular calcium levels. This compound also influences cell signaling pathways, including the activation of protein kinase C (PKC) and the modulation of cyclic AMP (cAMP) levels . Furthermore, dehydroadynerigenin digitaloside affects gene expression by upregulating genes involved in calcium handling and cardiac muscle contraction . In non-cardiac cells, it has been observed to modulate cellular metabolism and influence the expression of genes related to oxidative stress and apoptosis .

Molecular Mechanism

The molecular mechanism of dehydroadynerigenin digitaloside involves its binding to Na+/K±ATPase, leading to the inhibition of this enzyme’s activity. This inhibition results in an increase in intracellular sodium levels, which subsequently causes an increase in intracellular calcium levels through the sodium-calcium exchanger . The elevated calcium levels enhance cardiac contractility and activate various signaling pathways, including those involving PKC and cAMP . Additionally, dehydroadynerigenin digitaloside has been shown to influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dehydroadynerigenin digitaloside have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods . In vitro studies have shown that the effects on cellular function, such as increased contractility and altered gene expression, can persist for several hours after exposure to the compound . Long-term studies in vivo have indicated that chronic administration of dehydroadynerigenin digitaloside can lead to sustained improvements in cardiac function, although potential adverse effects may arise with prolonged use .

Dosage Effects in Animal Models

The effects of dehydroadynerigenin digitaloside vary with different dosages in animal models. At low doses, the compound has been shown to enhance cardiac contractility and improve overall cardiac function without significant adverse effects . At higher doses, dehydroadynerigenin digitaloside can cause toxicity, including arrhythmias and other cardiac dysfunctions . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to toxic effects .

Metabolic Pathways

Dehydroadynerigenin digitaloside is involved in several metabolic pathways, primarily those related to cardiac metabolism. It interacts with enzymes such as cytochrome P450, which is involved in its metabolism and clearance from the body . The compound also affects metabolic flux by modulating the activity of key metabolic enzymes and altering the levels of various metabolites . These interactions can influence overall metabolic homeostasis and contribute to the compound’s therapeutic effects .

Transport and Distribution

Within cells and tissues, dehydroadynerigenin digitaloside is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its movement across cell membranes . The compound can also bind to plasma proteins, affecting its distribution and bioavailability . In tissues, dehydroadynerigenin digitaloside tends to accumulate in cardiac tissue, where it exerts its primary effects .

Subcellular Localization

Dehydroadynerigenin digitaloside is localized to specific subcellular compartments, which influences its activity and function. It is primarily found in the cytoplasm and associated with cellular membranes, particularly the plasma membrane and the sarcoplasmic reticulum in cardiac cells . The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell . This subcellular localization is crucial for its interaction with Na+/K±ATPase and other target proteins, thereby mediating its biochemical effects .

属性

IUPAC Name |

3-[(1S,3R,7R,10R,11S,14S,16R)-14-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O8/c1-16-23(32)25(34-4)24(33)26(36-16)37-19-6-9-27(2)18(14-19)5-11-29-21(27)8-10-28(3)20(7-12-30(28,29)38-29)17-13-22(31)35-15-17/h7,13,16,18-19,21,23-26,32-33H,5-6,8-12,14-15H2,1-4H3/t16-,18-,19+,21-,23+,24-,25+,26+,27+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVUOYGJEFVXDV-YBQUAYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。